Bicine
Overview
Description
Bicine, also known as N,N-bis(2-hydroxyethyl)glycine, is an organic compound widely used as a buffering agent in biochemical and molecular biology research. It is one of Good’s buffers, which are known for their minimal interference with biochemical processes. This compound has a pKa of 8.35 at 20°C, making it suitable for buffering in the pH range of 7.6 to 9.0 .
Mechanism of Action
Target of Action
Bicine, a derivative of the simple amino acid glycine , primarily targets Plasminogen in humans . Plasminogen is a protein that plays a crucial role in the dissolution of blood clots and acts as a proteolytic factor in various processes including embryonic development, tissue remodeling, tumor invasion, and inflammation . This compound also targets Membrane-bound lytic murein transglycosylase B in Escherichia coli (strain K12) and UDP-galactopyranose mutase in Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its targets, potentially influencing their function
Biochemical Pathways
Given its interaction with plasminogen, it may influence pathways related to blood clot dissolution and tissue remodeling . More research is required to fully understand the biochemical pathways affected by this compound.
Result of Action
This compound has been found to promote the aggregation of Aβ40, a protein involved in Alzheimer’s disease, with high speed and reproducibility, yielding a mixture of aggregates with significant β-sheet-rich fibril formation and toxicity . In the context of cement hydration, this compound significantly changes the morphology of portlandite crystals and decreases the pore size of the hardened cement paste at an early age .
Action Environment
This compound is a zwitterionic buffer used in biochemistry and molecular biology research . It is one of Good’s buffers and has a pKa of 8.35 at 20 °C , making it useful in a range of physiological conditions. It is prepared by the reaction of glycine with ethylene oxide, followed by hydrolysis of the resultant lactone . The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Bicine has been utilized in peptide and protein crystallization . It has been shown to promote the rapid formation of β-sheet-rich amyloid-β fibrils . This suggests that this compound interacts with amyloid-β, a protein involved in Alzheimer’s disease, to promote its aggregation .
Cellular Effects
The aggregation of amyloid-β fibrils, promoted by this compound, can have significant effects on cells, particularly neurons . These fibrils are toxic to cells and are a major component of the plaques found in the brains of Alzheimer’s disease patients .
Molecular Mechanism
This compound appears to exert its effects at the molecular level by promoting the aggregation of amyloid-β into β-sheet-rich fibrils . This suggests that this compound may interact directly with amyloid-β, possibly binding to it and promoting conformational changes that lead to aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to promote the rapid and reproducible aggregation of amyloid-β . This suggests that this compound is stable and effective over time in promoting amyloid-β aggregation .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, the effects of amyloid-β aggregation, which this compound promotes, have been extensively studied in animal models of Alzheimer’s disease .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. Given its role in promoting amyloid-β aggregation, it may influence pathways involved in protein folding and degradation .
Subcellular Localization
The subcellular localization of this compound is not mentioned in the available literature. Given its role in promoting amyloid-β aggregation, it is likely to be found wherever amyloid-β is present within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicine is synthesized through the reaction of glycine with ethylene oxide, followed by the hydrolysis of the resultant lactone . The reaction conditions typically involve:
Reactants: Glycine and ethylene oxide.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes:
Reactors: Large-scale reactors to handle the reactants.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Bicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives .
Scientific Research Applications
Bicine is extensively used in scientific research due to its buffering properties. Some of its applications include:
Comparison with Similar Compounds
Bicine is often compared with other Good’s buffers, such as Tricine and HEPES. Some similar compounds include:
Tricine (N-tris(hydroxymethyl)methylglycine): Tricine has a similar buffering range but is more effective at lower pH values.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is another widely used buffer with a different pKa, making it suitable for different pH ranges.
Uniqueness of this compound: this compound’s unique properties include its zwitterionic nature and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring minimal interference with metal-dependent biochemical processes .
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCELGFZIQNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139-41-3 (mono-hydrochloride salt), 17123-43-2 (hydrochloride salt) | |
Record name | Bicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3041669 | |
Record name | N,N-(2-Dihydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Bicine | |
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Record name | Bicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |
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CAS No. |
150-25-4 | |
Record name | Bicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-25-4 | |
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Record name | Bicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03709 | |
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Record name | Bicine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7512 | |
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Record name | Bicine | |
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Record name | Glycine, N,N-bis(2-hydroxyethyl)- | |
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Record name | N,N-(2-Dihydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-hydroxyethyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.233 | |
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Record name | BICINE | |
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Record name | Bicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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